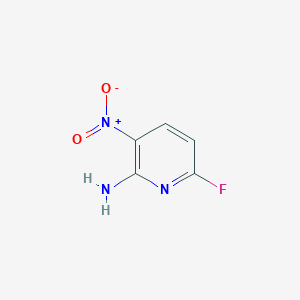

6-Fluoro-3-nitropyridin-2-amine

Description

Molecular Identity and International Union of Pure and Applied Chemistry Nomenclature

This compound exhibits a well-defined molecular structure characterized by its systematic chemical identification and standardized nomenclature. The compound is registered under Chemical Abstracts Service number 60186-21-2, providing a unique identifier that facilitates its recognition in chemical databases and literature. The International Union of Pure and Applied Chemistry name "this compound" reflects the systematic approach to naming heterocyclic compounds, where the pyridine ring serves as the parent structure and substituents are numbered according to their positions relative to the nitrogen atom.

The molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System string C1=CC(=NC(=C1N+[O-])N)F, which encodes the connectivity and stereochemistry of all atoms within the molecule. The International Chemical Identifier provides an additional layer of structural specification: InChI=1S/C5H4FN3O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H2,7,8), ensuring unambiguous identification across different chemical databases and software platforms. The corresponding International Chemical Identifier Key RYQIGJVUEBKTLL-UHFFFAOYSA-N serves as a fixed-length hash code derived from the full International Chemical Identifier, facilitating rapid database searches and cross-referencing.

Spectroscopic characterization of this compound reveals distinctive features that correspond to its functional groups and overall molecular architecture. Collision cross-section measurements obtained through ion mobility spectrometry provide insights into the three-dimensional structure of the compound in the gas phase. The predicted collision cross-section values vary depending on the ionization mode, with the protonated molecular ion [M+H]+ exhibiting a collision cross-section of 123.8 Ų, while the sodium adduct [M+Na]+ shows a larger value of 132.8 Ų. These measurements reflect the influence of different charge distributions and conformational changes that occur upon ionization.

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 158.03603 | 123.8 |

| [M+Na]+ | 180.01797 | 132.8 |

| [M-H]- | 156.02147 | 125.2 |

| [M+NH4]+ | 175.06257 | 142.3 |

| [M+K]+ | 195.99191 | 127.0 |

The chemical classification of this compound places it within the category of aromatic amines, specifically as a pyridine derivative bearing both electron-withdrawing and electron-donating substituents. This classification has significant implications for understanding the compound's reactivity patterns, as the amino group at the 2-position acts as an electron-donating substituent, while both the fluorine atom at the 6-position and the nitro group at the 3-position function as electron-withdrawing groups. The resulting electronic distribution creates a complex pattern of reactivity that influences nucleophilic and electrophilic substitution reactions.

Positional Isomerism in Nitropyridine Amines

The phenomenon of positional isomerism in nitropyridine amines represents a fundamental aspect of heterocyclic chemistry that significantly influences both chemical reactivity and biological activity. This compound exists as one member of a family of closely related isomers, each distinguished by the specific positioning of functional groups around the pyridine ring system. Comparative analysis with related compounds reveals the profound impact that substitution patterns exert on molecular properties and chemical behavior.

4-Fluoro-6-nitropyridin-2-amine, bearing the molecular formula C5H4FN3O2 and molecular weight 157.10 grams per mole, represents a positional isomer where the fluorine and nitro substituents occupy different positions relative to the amino group. The International Chemical Identifier for this isomer, InChI=1S/C5H4FN3O2/c6-3-1-4(7)8-5(2-3)9(10)11/h1-2H,(H2,7,8), demonstrates the structural similarity while highlighting the distinct connectivity pattern. The International Chemical Identifier Key JPWSSEISYLIINZ-UHFFFAOYSA-N provides a unique identifier that distinguishes this isomer from this compound.

Research investigations have demonstrated that positional isomers of nitropyridine amines can be readily differentiated through advanced analytical techniques, particularly tandem mass spectrometry. Studies examining nitro-substituted aromatic compounds have revealed that collisional activation of molecular ions produces characteristic fragmentation patterns that serve as diagnostic tools for structural identification. These fragmentation pathways often reflect the specific electronic effects and steric interactions that result from different substitution patterns, providing valuable insights into the relationship between structure and reactivity.

The systematic study of nitropyridine amine isomers extends beyond simple positional variations to include compounds with different substitution patterns and functional group combinations. 6-Nitropyridin-2-amine, with molecular formula C5H5N3O2 and Chemical Abstracts Service number 14916-63-3, represents the parent compound lacking fluorine substitution. This compound exhibits a molecular weight of 139.11 grams per mole, demonstrating the mass increment associated with fluorine incorporation. The structural simplification allows for direct comparison of the electronic effects contributed by fluorine substitution in the 6-position.

2-Amino-4-nitropyridine and 2-amino-5-nitropyridine represent additional positional isomers that illustrate the diversity of substitution patterns possible within the nitropyridine amine family. These compounds, bearing Chemical Abstracts Service numbers 4487-50-7 and 4214-76-0 respectively, demonstrate how the migration of the nitro group to different positions fundamentally alters the electronic distribution and chemical properties. Research has shown that such positional changes can dramatically influence reactivity patterns, particularly in nucleophilic substitution reactions and cycloaddition processes.

| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Nitro Position | Amino Position |

|---|---|---|---|---|---|

| This compound | 60186-21-2 | C5H4FN3O2 | 157.1 | 3 | 2 |

| 4-Fluoro-6-nitropyridin-2-amine | Not specified | C5H4FN3O2 | 157.10 | 6 | 2 |

| 6-Nitropyridin-2-amine | 14916-63-3 | C5H5N3O2 | 139.11 | 6 | 2 |

| 2-Amino-4-nitropyridine | 4487-50-7 | C5H5N3O2 | 139.11 | 4 | 2 |

| 2-Amino-5-nitropyridine | 4214-76-0 | C5H5N3O2 | 139.11 | 5 | 2 |

Mechanistic studies of nitropyridine chemistry have revealed unexpected rearrangement processes that can lead to the interconversion of positional isomers under specific reaction conditions. Research examining nucleophilic substitution reactions with 3-bromo-4-nitropyridine has identified nitro-group migration phenomena that result in the formation of products with altered substitution patterns. These investigations have demonstrated that nitro-group migration occurs preferentially in polar aprotic solvents, while conventional nucleophilic substitution predominates under other conditions. Such findings highlight the dynamic nature of these systems and underscore the importance of understanding isomeric relationships in synthetic applications.

The development of analytical methods for distinguishing positional isomers has become increasingly sophisticated, with researchers employing multidimensional nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and computational modeling approaches. Recent investigations utilizing quantum chemical density functional theory calculations and natural bond orbital analysis have provided detailed insights into the electronic structure differences between isomers. These studies have revealed how variations in methyl substituent positioning can modulate both structural architecture and photophysical behavior in related nitropyridine systems.

Historical Context of Fluorinated Pyridine Derivatives

The historical development of fluorinated pyridine derivatives represents a fascinating intersection of synthetic chemistry, industrial necessity, and scientific serendipity that has shaped modern approaches to heterocyclic fluorination. The origins of fluorinated pyridine chemistry can be traced to the broader emergence of organofluorine chemistry in the mid-twentieth century, driven initially by the strategic importance of fluorinated materials during World War II and subsequently by the recognition of fluorine's unique properties in pharmaceutical and agrochemical applications.

The foundational synthesis of fluoropyridines emerged from pioneering work in the 1960s, when researchers first developed practical methods for introducing fluorine atoms into pyridine ring systems. Early approaches to 2-fluoropyridine synthesis relied on the diazotization-fluorination of 2-aminopyridine, a process that proved both tedious and economically impractical for large-scale production. The development of alternative fluorination strategies based on halogen exchange reactions marked a significant advancement, with researchers demonstrating that 2-chloropyridine could be converted to 2-fluoropyridine using potassium fluoride in polar solvents. However, these early methods were characterized by extremely long reaction times, often requiring 430 to 510 hours for completion.

A breakthrough in fluoropyridine synthesis came with the development of potassium bifluoride-mediated fluorination processes. This innovation, developed in the mid-1960s, demonstrated that 2-fluoropyridine could be prepared in high yield through the reaction of 2-chloropyridine with potassium bifluoride at temperatures ranging from 250°C to 370°C. The process represented a significant improvement over previous methods, achieving yields of up to 74% with substantially reduced reaction times. The development specifically noted that 2-fluoropyridine exhibited unexpected stability at elevated process temperatures, contradicting earlier reports of thermal instability.

| Historical Method | Reagents | Temperature Range | Reaction Time | Yield | Limitations |

|---|---|---|---|---|---|

| Diazotization-Fluorination | 2-Aminopyridine, Fluorinating Agent | Variable | Extended | Low | Tedious, Uneconomical |

| Potassium Fluoride Exchange | 2-Chloropyridine, Potassium Fluoride | Variable | 430-510 hours | Moderate | Extremely Long Times |

| Potassium Bifluoride Method | 2-Chloropyridine, Potassium Bifluoride | 250-370°C | 4 hours | 74% | High Temperature Required |

The evolution toward more complex fluorinated pyridine derivatives, including those bearing nitro and amino substituents, emerged from the recognition that multiple functional groups could synergistically enhance biological activity and chemical utility. The synthesis of compounds such as this compound represents the culmination of decades of methodological development in heterocyclic fluorination chemistry. These advances built upon earlier work in nitration chemistry and amino-substituted pyridines, combining multiple synthetic transformations to achieve precise substitution patterns.

Research into perfluorinated pyridine derivatives provided additional context for understanding the broader significance of selective fluorination strategies. The first reported synthetic methods for perfluoropyridine occurred in the early 1960s and involved defluorination of perfluoropiperidine, which was synthesized electrochemically from pyridine and anhydrous hydrogen fluoride. These early investigations achieved perfluoropyridine yields of 26% when using iron as the defluorination catalyst and 12% with nickel. Subsequently, researchers developed alternative approaches based on heating pentachloropyridine with anhydrous potassium fluoride in autoclaves, achieving optimized yields of 83% under carefully controlled conditions.

The industrial significance of fluorinated pyridines became increasingly apparent as applications in extraction media, catalytic processes, and fluorination reactions expanded. 2-Fluoropyridine found utility as an extraction medium for various hydrocarbon oils and proved particularly effective as a promoter in hydrogen fluoride-catalyzed alkylation reactions. These applications demonstrated the practical value of fluorinated heterocycles and stimulated further research into derivatives with enhanced properties and selectivity.

Modern developments in fluorinated pyridine chemistry have been driven by advances in pharmaceutical chemistry, where fluorine substitution has become a standard strategy for modulating biological activity, metabolic stability, and pharmacokinetic properties. The development of rhodium-catalyzed dearomatization-hydrogenation processes has enabled the formation of fluorinated piperidine derivatives with defined stereochemistry. These methods have proven particularly valuable for synthesizing fluorinated analogues of commercial drugs, demonstrating the continued relevance of fluorinated pyridine chemistry in contemporary medicinal chemistry research.

The historical progression from simple fluoropyridines to complex multifunctional derivatives such as this compound reflects the maturation of synthetic methodology and the increasing sophistication of structure-activity relationship understanding. Contemporary synthetic approaches benefit from decades of mechanistic investigation, allowing for the rational design of synthetic routes that achieve specific substitution patterns with high efficiency and selectivity. The integration of computational chemistry, advanced spectroscopic techniques, and mechanistic understanding has transformed fluorinated pyridine synthesis from an empirical art to a predictive science, enabling the targeted synthesis of compounds with predetermined properties and applications.

Properties

IUPAC Name |

6-fluoro-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN3O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQIGJVUEBKTLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483651 | |

| Record name | 2-Amino-6-fluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60186-21-2 | |

| Record name | 6-Fluoro-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60186-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-fluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-3-nitropyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Precursor Synthesis: 2-Amino-3-nitro-6-chloropyridine

The halogen exchange strategy begins with the synthesis of 2-amino-3-nitro-6-chloropyridine, a critical precursor. This compound is typically prepared via sequential functionalization of 2-aminopyridine:

- Chlorination at Position 6 : Directed chlorination of 2-aminopyridine using phosphorus oxychloride (POCl₃) under reflux conditions introduces chlorine at position 6, yielding 2-amino-6-chloropyridine.

- Nitration at Position 3 : Subsequent nitration with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C selectively introduces the nitro group at position 3, driven by the ortho-/para-directing effect of the amino group.

Fluorination of 6-Chloro Intermediate

The chlorine atom at position 6 is replaced with fluorine via nucleophilic aromatic substitution (NAS). Key parameters include:

- Solvent System : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) enhances fluoride ion nucleophilicity.

- Catalyst : Copper(I) iodide (CuI) facilitates the substitution by stabilizing the transition state.

- Conditions : Reactions proceed at 150–160°C for 12–24 hours, achieving yields of 65–78%.

Example Protocol :

6-Chloro-3-nitro-2-aminopyridine (1.0 equiv), KF (3.0 equiv), CuI (0.1 equiv), DMSO, 150°C, 24 h → 6-Fluoro-3-nitropyridin-2-amine (72% yield).

Directed Metalation-Fluorination Strategy

Amino Group Protection

To mitigate competing reactions during fluorination, the amino group at position 2 is protected as an acetyl derivative:

- Acetylation : 2-Aminopyridine reacts with acetic anhydride ((CH₃CO)₂O) in pyridine, forming 2-acetamidopyridine.

- Directed Lithiation : Treatment with lithium diisopropylamide (LDA) at -78°C deprotonates position 6, generating a stabilized aryl lithium species.

- Fluorination : Quenching with N-fluorobenzenesulfonimide (NFSI) introduces fluorine at position 6, yielding 6-fluoro-2-acetamidopyridine.

Nitration and Deprotection

- Nitration : The protected intermediate undergoes nitration at position 3 using HNO₃/H₂SO₄ at 0°C, leveraging the meta-directing effect of the acetamide group.

- Deprotection : Hydrolysis with aqueous HCl regenerates the free amino group, furnishing the target compound in 58% overall yield.

Comparative Data :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Acetylation | 92 | 98 |

| Lithiation-Fluorination | 75 | 95 |

| Nitration | 85 | 97 |

| Deprotection | 90 | 99 |

Biocatalytic Functionalization

Microbial Hydroxylation and Nitration

Whole-cell biocatalysts, such as Escherichia coli expressing cytochrome P450 enzymes, enable regioselective hydroxylation of 6-fluoropyridin-2-amine at position 5. Subsequent chemical nitration of the hydroxylated intermediate with HNO₃/H₂SO₄ introduces the nitro group at position 3.

Bioconversion Efficiency :

| Substrate | Product | Conversion (%) |

|---|---|---|

| 6-Fluoropyridin-2-amine | 6-Amino-5-fluoro-pyridin-3-ol | 70 |

Chemoenzymatic Pathway Limitations

While environmentally benign, this method suffers from low nitro-group incorporation efficiency (<40%) and requires multi-step purification, limiting industrial adoption.

Industrial-Scale Synthesis

Continuous Flow Nitration

Modern plants employ continuous flow reactors for nitration to enhance safety and yield:

Solvent Optimization

Water, as a green solvent, has been validated for substitution reactions involving fluorobenzylamine. Adapting this to fluorination improves sustainability:

- Reaction in Water : 6-Chloro-3-nitro-2-aminopyridine reacts with KF in water at 120°C, achieving 68% yield with >99% purity.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Halogen Exchange | 72 | 98 | High | 120 |

| Directed Metalation | 58 | 99 | Moderate | 240 |

| Biocatalytic | 34 | 95 | Low | 320 |

| Continuous Flow | 82 | 99 | High | 90 |

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-nitropyridin-2-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like sodium borohydride.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea in polar aprotic solvents.

Major Products

Reduction: The reduction of the nitro group yields 6-fluoro-3-aminopyridin-2-amine.

Substitution: Nucleophilic substitution of the fluorine atom can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

6-Fluoro-3-nitropyridin-2-amine serves as a versatile building block in organic synthesis. It is utilized for the preparation of various heterocyclic compounds and pharmaceuticals due to its ability to undergo nucleophilic substitution reactions effectively.

Synthesis of Heterocycles

The compound can be employed in the synthesis of more complex heterocycles, which are crucial in drug development. Its reactivity is influenced by the electron-withdrawing nitro group, which enhances electrophilic substitution reactions.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form substituted derivatives. |

| Electrophilic Aromatic Substitution | Facilitates the introduction of additional substituents on the pyridine ring. |

This compound has shown promising biological activities, particularly in cancer research.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver Cancer) | 27.1 | Induction of apoptosis |

| MDA-MB-231 (Breast Cancer) | 74.2 | Cell cycle arrest at G1 phase |

| HT-29 (Colon Cancer) | 9.24 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 11.35 | Inhibition of cell proliferation |

Kinase Inhibition

The compound has also been evaluated for its potential to inhibit kinases involved in cancer progression, such as VEGFR2 kinase, albeit with moderate efficacy.

Medicinal Chemistry Applications

This compound is being explored as a precursor for developing novel therapeutic agents.

Drug Development

The compound's unique properties make it a valuable scaffold for designing new drugs targeting various diseases, including cancer and neurodegenerative disorders.

Case Study: VEGFR2 Inhibition

A study assessed the inhibitory effects of various pyridine derivatives on VEGFR2 kinase activity, highlighting the potential for further modifications to enhance potency.

Future Directions in Research

Given its promising biological activities, further research avenues include:

- Structural Modifications : Investigating how changes in substituents affect biological activity.

- In Vivo Studies : Conducting studies in animal models to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Elucidating the mechanisms by which this compound induces apoptosis and inhibits cancer cell proliferation.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-nitropyridin-2-amine and its derivatives depends on the specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Halogen-Substituted Analogs

Key Observations :

Alkyl/Alkoxy-Substituted Analogs

Key Observations :

Ethynyl/Aryl-Substituted Analogs

Biological Activity

Overview

6-Fluoro-3-nitropyridin-2-amine is a heterocyclic organic compound with the molecular formula . It is characterized by a fluorine atom at the 6th position, a nitro group at the 3rd position, and an amino group at the 2nd position of the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and biological research.

The compound has a molecular weight of approximately 155.11 g/mol. It is classified as a pyridine derivative, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability, which are critical factors in drug design.

Biological Activities

Research indicates that this compound interacts with various biological molecules, including proteins and enzymes. Its potential as a biochemical tool is notable, particularly as an inhibitor for certain enzymes involved in cell signaling and metabolic pathways.

The mechanism of action involves binding to specific targets within biological systems, which may inhibit or modulate enzymatic activity. The fluorine atom enhances binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds similar to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-3-nitro-5-fluoropyridine | Contains an amino group at position 2 | Lacks a fluorine at position 6 |

| 6-Chloro-3-nitropyridin-2-amine | Chlorine instead of fluorine | Different reactivity due to halogen substitution |

| 2-Amino-3-methylpyridine | Methyl group instead of nitro | Varies significantly in reactivity and applications |

| 6-Nitropyridin-2-amine | Similar core structure but lacks fluorine | Different biological activity profile |

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies showed that certain analogs exhibited significant inhibition against targets related to cancer cell proliferation.

- Antimicrobial Activity : In vitro studies have indicated that compounds derived from this compound possess antimicrobial properties. For example, one study reported that modifications to the nitro group enhanced activity against Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL.

- Toxicity Assessments : Safety profiles have been evaluated through cytotoxicity assays on various cell lines. The results indicated that while some derivatives exhibited potent biological activity, they also maintained acceptable safety margins, suggesting potential for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluoro-3-nitropyridin-2-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) starting from 2,6-dichloro-3-fluoropyridine. A Pd-catalyzed coupling reaction with ammonia or protected amines (e.g., benzophenone imine) under inert atmosphere (N₂/Ar) at 80–100°C provides intermediates, followed by nitro-group introduction via nitration (HNO₃/H₂SO₄) . Key factors include temperature control (to avoid over-nitration) and catalyst selection (e.g., Pd(OAc)₂ with Xantphos ligand, as shown in analogous pyridine systems) . Purification typically involves column chromatography (silica gel, hexane/EtOAc).

Q. How is this compound characterized spectroscopically?

- Methodology :

- ¹H/¹³C NMR : The fluorine atom induces deshielding in adjacent protons (e.g., H4 and H5). For example, in related fluoropyridines, H4 resonates at δ 8.2–8.5 ppm, while the nitro group shifts adjacent carbons to δ 140–150 ppm .

- MS (ESI) : Molecular ion [M+H]⁺ is observed at m/z 172.03 (calculated for C₅H₅F₂N₃O₂). Fragmentation patterns include loss of NO₂ (Δ m/z -46) .

- IR : Strong NO₂ asymmetric stretch at ~1520 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹ confirm nitro-group presence .

Advanced Research Questions

Q. How do electronic effects of the fluorine and nitro groups influence reactivity in cross-coupling reactions?

- Analysis : The electron-withdrawing nitro group activates the pyridine ring toward nucleophilic substitution at C2, while the fluorine atom directs electrophilic attacks to C4/C4. DFT studies (B3LYP/6-31G*) on analogous systems show reduced electron density at C2 (NPA charge: ~+0.35) due to nitro and fluorine groups, favoring SNAr with amines or thiols . Experimental validation involves competitive reactions with substituted nucleophiles (e.g., para-substituted anilines) to assess regioselectivity .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodology : X-ray crystallography (SHELXL ) is used to resolve ambiguities in bond lengths/angles caused by disorder or twinning. For example:

- Disordered fluorine positions : Refinement with PART instructions in SHELXL and validation via residual density maps (R-factor < 0.05).

- Twinning : Apply TWIN/BASF commands in SHELXTL for datasets with high Rint (>0.1). For a related brominated pyridine derivative, merging data from multiple crystals (T = 100 K) improved resolution to 0.8 Å .

Q. How can computational modeling predict biological activity of this compound analogs?

- Approach : Perform 3D-QSAR (CoMFA/CoMSIA) using steric, electrostatic, and hydrophobic descriptors. For pyridazin-3-amine derivatives, alignment of bioactive conformers (e.g., from Protein Data Bank) and PLS regression (q² > 0.6) identified nitro-group orientation as critical for kinase inhibition . Molecular docking (AutoDock Vina) with ATP-binding pockets (e.g., EGFR kinase) further validates interactions .

Data Contradiction and Optimization

Q. Why do reported yields for this compound synthesis vary (15–40%), and how can this be optimized?

- Root Cause : Competing side reactions (e.g., dehalogenation under basic conditions, nitro-group reduction during purification).

- Optimization :

- Use t-BuONa instead of K₂CO₃ to minimize dehalogenation .

- Replace Pd(OAc)₂ with Pd(dba)₂ for higher turnover in coupling steps.

- Employ flow chemistry to control exothermic nitration (residence time < 2 min at 0°C) .

Q. How to interpret conflicting NMR data for nitro-group environments in related compounds?

- Resolution :

- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; nitro-group protons in DMSO show downfield shifts (δ 8.5–9.0 ppm) due to H-bonding.

- Dynamic effects : Variable-temperature NMR (VT-NMR) at 25–80°C can reveal conformational exchange broadening .

Experimental Design

Design a study to evaluate the compound’s stability under varying pH conditions.

- Protocol :

Prepare buffer solutions (pH 1–13).

Incubate this compound (1 mM) at 37°C for 24 hr.

Monitor degradation via HPLC (C18 column, 254 nm).

Identify products via LC-MS; expect nitro-to-amine reduction at pH < 3 or hydrolysis to pyridone derivatives at pH > 10 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.